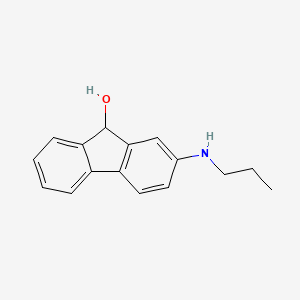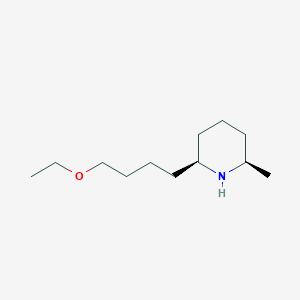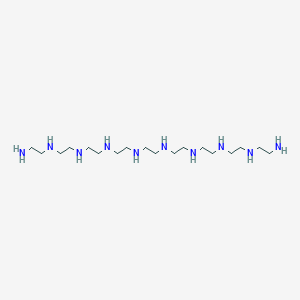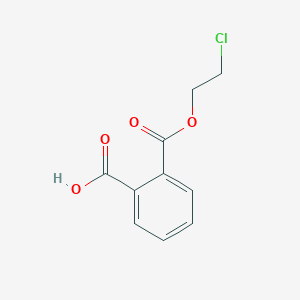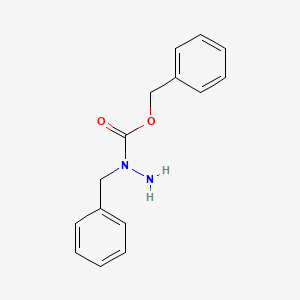
Hydrazinecarboxylic acid, 1-(phenylmethyl)-, phenylmethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarboxylic acid, 1-(phenylmethyl)-, phenylmethyl ester is an organic compound with the molecular formula C15H16N2O2 It is a derivative of hydrazinecarboxylic acid, where the hydrazine group is substituted with a phenylmethyl group, and the carboxylic acid is esterified with a phenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hydrazinecarboxylic acid, 1-(phenylmethyl)-, phenylmethyl ester typically involves the esterification of hydrazinecarboxylic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction can be carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where hydrazinecarboxylic acid and benzyl alcohol are reacted in the presence of a catalyst in a reactor. The product is then separated and purified using techniques such as distillation or crystallization. The use of continuous flow processes allows for better control over reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazinecarboxylic acid, 1-(phenylmethyl)-, phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Benzyl carboxylic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hydrazinecarboxylic acid, 1-(phenylmethyl)-, phenylmethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of hydrazinecarboxylic acid, 1-(phenylmethyl)-, phenylmethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release hydrazinecarboxylic acid and benzyl alcohol, which can then interact with biological molecules. The phenylmethyl group can also participate in hydrophobic interactions with proteins and other biomolecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrazinecarboxylic acid, phenylmethyl ester: Lacks the additional phenylmethyl group on the hydrazine.
Hydrazinecarboxylic acid, 1-(methyl)-, phenylmethyl ester: Has a methyl group instead of a phenylmethyl group on the hydrazine.
Hydrazinecarboxylic acid, 1-(phenylmethyl)-, methyl ester: Has a methyl ester instead of a phenylmethyl ester.
Uniqueness
Hydrazinecarboxylic acid, 1-(phenylmethyl)-, phenylmethyl ester is unique due to the presence of both phenylmethyl groups on the hydrazine and ester moieties. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and pharmaceuticals.
Eigenschaften
CAS-Nummer |
5501-26-8 |
|---|---|
Molekularformel |
C15H16N2O2 |
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
benzyl N-amino-N-benzylcarbamate |
InChI |
InChI=1S/C15H16N2O2/c16-17(11-13-7-3-1-4-8-13)15(18)19-12-14-9-5-2-6-10-14/h1-10H,11-12,16H2 |
InChI-Schlüssel |
JFQQDDNKIWKQEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(C(=O)OCC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



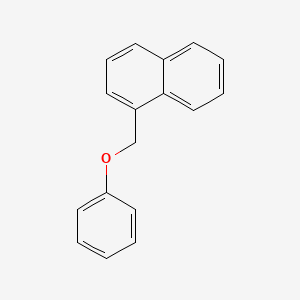
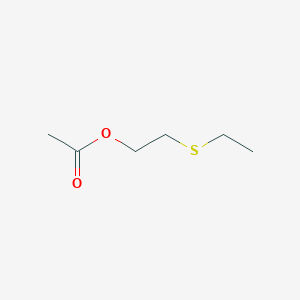

![1H,10H-Pyrano[4,3-b][1]benzopyran-1,10-dione](/img/structure/B14729943.png)

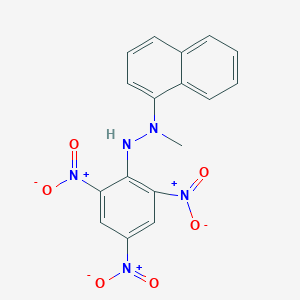
![1-Phenyl-2-[3-(4-phenylphenyl)phenyl]benzene](/img/structure/B14729955.png)
